molecular formula C15H11FO3 B12319811 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione CAS No. 58483-26-4

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B12319811
CAS No.: 58483-26-4
M. Wt: 258.24 g/mol
InChI Key: UYKBHLRBETZCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxyl group, and a phenyl group attached to a propanedione backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione typically involves the condensation of 5-fluoro-2-hydroxyacetophenone with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with various molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity towards biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Fluoro-2-hydroxyacetophenone
  • 2-Acetyl-4-fluorophenol
  • 5-Fluoro-2-hydroxybenzaldehyde

Comparison: 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is unique due to its propanedione backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58483-26-4

Molecular Formula

C15H11FO3

Molecular Weight

258.24 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H11FO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

UYKBHLRBETZCOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.